molecular formula C11H7ClN4O2S B2998009 2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898131-77-6

2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2998009
CAS No.: 898131-77-6
M. Wt: 294.71
InChI Key: QTCFTDACVFLBPI-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS: 30161-91-2) is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core with a 2-amino group and a 4-(4-chlorophenyl) substituent. This scaffold is notable for its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity in therapeutic applications. Thiazolo[4,5-d]pyrimidines are synthesized via condensation of substituted pyrimidines with thiourea derivatives or via cyclization reactions, as reported in heterocyclic chemistry literature .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O2S/c12-5-1-3-6(4-2-5)16-8-7(19-10(13)14-8)9(17)15-11(16)18/h1-4H,(H2,13,14)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFTDACVFLBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC2=O)SC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with guanidine to form the pyrimidine ring .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[4,5-d]pyrimidine Derivatives

5-Trifluoromethyl-substituted Analogs

Compounds such as 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines (e.g., analogs I–VII) exhibit antiproliferative activity against cancer cell lines. The trifluoromethyl group at position 5 significantly enhances electron-withdrawing effects, improving cellular uptake and target binding compared to the 4-chlorophenyl substituent in the target compound. However, the 2-amino-4-(4-chlorophenyl) variant may offer better selectivity due to steric and electronic modulation .

Ribofuranosyl Derivatives

Nucleoside analogs like 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidines (e.g., compounds 7, 8, 10, and 32) mimic adenosine, inosine, and xanthosine. The absence of the 4-chlorophenyl group reduces their lipophilicity, limiting blood-brain barrier penetration compared to the target compound .

6-Hydroxy-2-methyl Analogs

NSC116565, a 6-hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7-dione, inhibits Mycobacterium tuberculosis ketol-acid reductoisomerase (KARI) with a Ki of 95.4 nM. The 2-methyl group in NSC116565 contrasts with the 2-amino group in the target compound, suggesting divergent mechanisms of enzyme interaction. The 4-chlorophenyl group may confer broader-spectrum activity against bacterial targets .

Triazolo[4,5-d]pyrimidine Derivatives

Triazolo analogs, such as 4-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diones, undergo regioselective thionation at the 7-position, similar to xanthine derivatives. While these compounds exhibit antiviral activity (e.g., against herpes viruses at >4 µg/mL), their triazole core reduces metabolic stability compared to thiazolo derivatives. The 2-amino group in the target compound may enhance hydrogen-bonding interactions with viral polymerases .

Spiro Pyrido[4,3-d]pyrimidine Derivatives

Spiro compounds like 9a and 10a (e.g., 4'-(4-chlorophenyl)-6'-phenyl-spiro derivatives) feature fused pyrido-pyrimidine systems with thioxo groups. These compounds, synthesized in high yields (61–93%), display distinct physicochemical properties due to their spiro architecture. The target compound’s planar thiazolo core may offer superior solubility and bioavailability compared to the rigid spiro analogs .

Antiviral Activity

Triazolo[4,5-d]pyrimidines (e.g., compounds 3n and 6a,b,d,e ) inhibit herpes viruses at concentrations >4 µg/mL, but their cytotoxicity limits therapeutic utility. The target compound’s thiazolo core and 4-chlorophenyl group may reduce off-target effects, as seen in similar HIV-1 inhibitors where thiazolo derivatives exhibit EC50 values <1 µM against mutant strains .

Anticancer Activity

Thiazolo[4,5-d]pyrimidines with 5-CF3 substituents show potent antiproliferative effects (IC50 <10 µM in NCI-60 panels). The target compound’s 4-chlorophenyl group may enhance apoptosis induction via kinase inhibition, though direct comparisons require further study .

Antibacterial Activity

Alkylthio derivatives of thiazolo[4,5-d]pyrimidines (e.g., 2-(methylthio)-thiazolo[4,5-d]pyrimidines ) inhibit bacterial growth by targeting folate biosynthesis. The 4-chlorophenyl group in the target compound could improve membrane penetration, extending its spectrum to Gram-negative pathogens .

Biological Activity

2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structure, which includes both thiazole and pyrimidine rings along with an amino group and a chlorophenyl substituent, endows it with diverse biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C11H8ClN3O2S\text{C}_{11}\text{H}_{8}\text{ClN}_{3}\text{O}_{2}\text{S}

This compound features:

  • Thiazole and pyrimidine moieties : Contributing to its biological activity.
  • Functional groups : Including an amino group at position 2 and a chlorophenyl group at position 4.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes:

  • Condensation Reaction : Using thiazole and pyrimidine precursors under acidic or basic conditions.
  • Starting Materials : Such as 2-amino-4-chlorobenzaldehyde reacted with thiourea derivatives to form the thiazolo-pyrimidine framework.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antitumor Activity

Studies have demonstrated that compounds with similar thiazolo[4,5-d]pyrimidine structures possess notable antitumor properties. For instance:

  • IC50 Values : Compounds related to this structure have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by regulating proteins such as Bax and Bcl-2 .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 31.25 µg/mL against Gram-positive bacteria .
  • SAR Analysis : The presence of specific functional groups has been linked to enhanced antibacterial activity.

Anticonvulsant Activity

Research has indicated potential anticonvulsant effects:

  • Compounds derived from thiazole frameworks have displayed significant anticonvulsant properties in various models .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural characteristics:

  • Substitution Patterns : The presence of an amino group and chlorophenyl substituent enhances interaction with biological targets.
  • Functional Group Influence : Variations in the substituents can lead to different biological outcomes.

Case Studies

Several studies have focused on the biological activity of thiazolopyrimidine derivatives:

  • Anticancer Studies : A study identified a derivative with an IC50 value of 1.22 μM against gastric cancer cells .
  • Antimicrobial Studies : Another investigation revealed promising antibacterial activity against multiple pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7-dione?

  • Methodology : The compound is typically synthesized via heterocyclization. For example, 4-amino-5-bromo-2-chloro-6-methylpyrimidine reacts with carbon disulfide in DMF with KOH to form thiazolo[4,5-d]pyrimidine intermediates. Subsequent alkylation or aryl substitution introduces the 4-chlorophenyl group . Alternative routes involve condensation of thiosemicarbazides with chloroacetic acid and oxo-compounds under reflux in DMF-acetic acid mixtures, followed by recrystallization .
  • Key Considerations : Monitor reaction temperature and stoichiometry to avoid side products like thione derivatives. Use TLC or HPLC for purity assessment.

Q. How is the compound characterized structurally?

  • Methodology : Employ spectroscopic techniques:

  • IR : Identify NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-S-C (~650 cm⁻¹) stretches .
  • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), NH (δ 10–12 ppm), and methyl/methylene groups .
  • Elemental Analysis : Verify C, H, N, S, and Cl percentages against calculated values (e.g., C₃₅H₂₀ClN₅O₂S) .

Q. What are standard assays for evaluating antibacterial activity?

  • Methodology : Use the Kirby-Bauer disk diffusion method or broth microdilution to determine MIC (Minimum Inhibitory Concentration). For thiazolo[4,5-d]pyrimidines, test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone-of-inhibition diameters <14 mm indicate resistance .
  • Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only blanks.

Advanced Research Questions

Q. How can synthetic yield be optimized for solid-phase vs. solution-phase synthesis?

  • Solid-Phase : Use traceless synthesis with urea resin and microwave-assisted isocyanate coupling. Achieve >80% yield by optimizing microwave power (50–100 W) and reaction time (30–60 min) .
  • Solution-Phase : Improve cyclization efficiency via one-pot N-alkylation and oxidation (e.g., POCl₃ for chlorination). Yields increase with excess alkyl halides (1.5–2 eq) .
  • Data Contradiction : Lower yields in solid-phase may arise from incomplete resin functionalization; confirm via FT-IR or ninhydrin tests .

Q. How do substituents at positions 2, 4, and 6 affect anticancer activity?

  • Structure-Activity Relationship (SAR) :

  • Position 4 : 4-Chlorophenyl enhances lipophilicity and target binding (e.g., kinase inhibition). Replace with methoxyphenyl reduces IC₅₀ by 50% .
  • Position 2 : Amino groups improve solubility but may reduce membrane permeability. Methyl substitution increases metabolic stability .
    • Experimental Design : Synthesize derivatives with systematic substituent variations. Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare EC₅₀ values .

Q. What mechanisms explain its inhibition of ketol-acid reductoisomerase (KARI)?

  • Mechanistic Insight : NSC116565 (a structural analog) binds to the KARI Mg²⁺-NADPH complex via hydrogen bonding with Thr-173 and hydrophobic interactions with Val-294. Time-dependent inhibition (Kᵢ = 95.4 nM) suggests slow-binding kinetics .
  • Validation : Perform X-ray crystallography of inhibitor-enzyme complexes and kinetic assays (e.g., progress curve analysis) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in anticancer IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).
  • Methodology :

Standardize protocols (e.g., 48h incubation, 10% FBS).

Use isogenic cell lines to isolate genetic variables.

Validate via orthogonal assays (e.g., apoptosis markers vs. viability assays) .

Methodological Challenges & Solutions

Q. How to confirm regioselectivity in thiazolo[4,5-d]pyrimidine cyclization?

  • Analytical Approach : Use 2D NMR (COSY, HSQC) to assign positions. For example, NOESY correlations between H-6 and the chlorophenyl group confirm substitution at C-4 .
  • Computational Aid : DFT calculations (e.g., Gaussian) predict thermodynamically favored pathways. Compare experimental vs. calculated NMR shifts .

Q. What strategies improve selectivity in enzyme inhibition?

  • Approach :

  • Covalent Inhibition : Introduce electrophilic warheads (e.g., acrylamides) targeting cysteine residues in FGFR4 .
  • Allosteric Modulators : Modify the 4-chlorophenyl group to occupy hydrophobic pockets adjacent to ATP-binding sites .
    • Validation : Kinase profiling panels (e.g., Eurofins) assess off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.